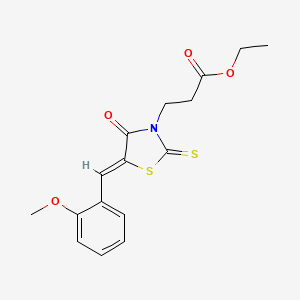

(Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

The compound (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate belongs to the rhodanine-based family of heterocyclic molecules, characterized by a thiazolidinone core modified with arylidene substituents and ester functionalities. The Z-configuration of the benzylidene substituent is critical for maintaining planarity and enhancing interactions with biological targets, such as enzymes or microbial proteins .

Key structural features include:

- Rhodanine core: A 4-oxo-2-thioxothiazolidine ring, which is a pharmacophore associated with antimicrobial and enzyme inhibitory activities.

- C5-arylidene substituent: A 2-methoxybenzylidene group that influences electronic properties and steric interactions.

- Ester side chain: An ethyl propanoate moiety at the N3 position, which enhances lipophilicity and bioavailability compared to carboxylic acid derivatives .

Properties

IUPAC Name |

ethyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-3-21-14(18)8-9-17-15(19)13(23-16(17)22)10-11-6-4-5-7-12(11)20-2/h4-7,10H,3,8-9H2,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLVLTUGTJAVKO-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

-

Formation of Thiazolidinone Ring: : The initial step involves the condensation of a suitable aldehyde with a thioamide to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

-

Introduction of Methoxybenzylidene Group: : The next step involves the introduction of the methoxybenzylidene group through a Knoevenagel condensation reaction. This reaction typically uses a methoxybenzaldehyde and a suitable active methylene compound in the presence of a base like piperidine or pyridine.

-

Esterification: : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxybenzylidene moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring and the ester group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives with modified thiazolidinone and benzylidene structures.

Reduction: Reduced forms with alcohol or alkane functionalities.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. Compounds with thiazolidinone rings are known for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The thiazolidinone scaffold is a common motif in medicinal chemistry, and modifications of this compound could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The methoxybenzylidene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The C5-arylidene substituent significantly impacts melting points, solubility, and chromatographic behavior. Below is a comparative analysis of analogs with varying substituents:

Key Observations :

- Methoxy vs. Halogen/Phenoxy: Methoxy groups (electron-donating) may lower melting points compared to halogenated derivatives (e.g., 3-chlorophenoxy in Compound 42) due to reduced intermolecular dipole interactions .

- Optical Activity : Chiral centers in D-enantiomers (e.g., Compound 41) exhibit high positive optical rotations, suggesting stereochemical influence on bioactivity .

- Chromatography: Higher Rf values correlate with increased lipophilicity (e.g., phenoxy vs. chlorophenoxy substituents) .

Antimicrobial Activity:

- Ethyl IIIf (): Demonstrates potent activity against Staphylococcus lentus and Candida spp., attributed to the fluoroanilino substituent and ester side chain .

- Benzimidazole-Rhodanine Conjugates () : Chloro/fluoro substituents on benzimidazole enhance topoisomerase inhibition, suggesting halogenated analogs of the target compound may improve efficacy .

Enzyme Inhibition:

- Rhodanine Derivatives (): Phenoxy and chlorophenoxy substituents exhibit inhibitory activity against enzymes (e.g., proteases), with enantiomeric excess (ee) values >75% for D-configurations .

- Target Compound : The 2-methoxy group may sterically hinder enzyme binding compared to smaller substituents (e.g., fluoro), but its electron-donating nature could stabilize charge-transfer interactions .

Biological Activity

(Z)-Ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with a thiazolidinone precursor. The reaction often employs standard organic synthesis techniques, including refluxing in appropriate solvents and purification through crystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL . The structure–activity relationship analysis indicates that modifications on the thiazolidinone ring can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Thiazolidinones

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.008 | Staphylococcus aureus |

| Compound C | 0.015 | Escherichia coli |

Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer properties. A study highlighted that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, such as MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 12.5 |

| Compound E | MDA-MB-231 | 8.7 |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their chemical structure. Key features influencing activity include:

- Substituents on the benzylidene moiety : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

- Thiazolidinone ring modifications : Alterations in the thiazolidinone core can enhance antimicrobial and anticancer properties, as evidenced by comparative studies .

Case Studies

- Antimicrobial Efficacy : A study on a series of thiazolidinones found that specific modifications led to compounds with enhanced antibacterial activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa. These compounds were more effective than traditional antibiotics like ampicillin .

- Anticancer Potential : Another investigation reported that a thiazolidinone derivative induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-ethyl 3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between a rhodanine precursor (e.g., ethyl 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoate) and 2-methoxybenzaldehyde. Key conditions include:

- Catalysts : Triethylamine or potassium carbonate (for base-mediated condensation) .

- Solvents : Ethanol or methanol under reflux (60–80°C for 2–6 hours) .

- Workup : Recrystallization from acetic acid/water or DMF/ethanol mixtures improves purity .

- Yield Optimization : Excess aldehyde (1.2–1.5 equivalents) and controlled reaction time (monitored via TLC, Rf ~0.5–0.7 in DCM:MeOH 95:5) enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm the (Z)-configuration of the benzylidene moiety via alkene proton signals (δ ~7.5–8.1 ppm, singlet) and carbon shifts (C=O at ~165–170 ppm; thioxo S-C=S at ~192 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- Melting Point : Consistent melting range (e.g., 70–75°C) indicates purity .

- Optical Rotation : For chiral analogs, measure [α]25D to assess enantiomeric excess (e.g., +166.83° for D-isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for rhodanine derivatives across studies, particularly regarding antimicrobial efficacy?

- Methodological Answer : Contradictions arise due to:

- Strain Variability : Clinical vs. reference strains (e.g., Pseudomonas aeruginosa ATCC 27853 vs. clinical isolates) may show differential susceptibility .

- Assay Conditions : Broth microdilution (MIC) vs. agar diffusion (zone of inhibition) methods yield varying results .

- Structural Modifications : Electron-withdrawing substituents (e.g., Cl, F) enhance activity against Gram-negative bacteria, while bulky groups (e.g., phenoxy) reduce membrane permeability .

- Recommendation : Standardize testing using CLSI guidelines and report MIC values with ±SEM .

Q. What methodological approaches are recommended for analyzing stereochemical outcomes in Knoevenagel condensations?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to determine enantiomeric excess (e.g., 75–85% ee for D-isomers) .

- X-ray Crystallography : Resolve absolute configuration via WinGX/ORTEP software for crystal structures (e.g., C5-arylidene geometry) .

- Optical Rotation Correlation : Compare [α]25D values with literature data for L/D-phenylalanine derivatives to infer configuration .

Q. How can researchers optimize enantiomeric excess in asymmetric syntheses of rhodanine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use L- or D-phenylalanine derivatives to induce stereoselectivity during rhodanine ring formation .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states .

- Post-Synthesis Purification : Recrystallization from acetic acid increases ee (e.g., from 75% to 84% for compound 41) .

Data Contradiction Analysis

Q. Why do certain rhodanine derivatives exhibit variable cytotoxicity in cancer cell lines despite similar structures?

- Methodological Answer :

- Lipophilicity vs. Solubility : Derivatives with logP >3 (e.g., phenoxy-substituted) may accumulate in lipid membranes but show poor aqueous solubility, reducing bioavailability .

- Target Specificity : Thioxothiazolidinones inhibit enzymes like aldose reductase or protein tyrosine phosphatases; structural variations alter binding affinity .

- Recommendation : Perform QSAR modeling to correlate substituent effects (e.g., Hammett σ values) with activity .

Tables for Key Data

| Synthetic Condition | Example Parameters | Reference |

|---|---|---|

| Catalyst | K₂CO₃, triethylamine | |

| Solvent | Ethanol, reflux | |

| Reaction Time | 2–6 hours | |

| Recrystallization Solvent | Acetic acid/water (1:1) or DMF/ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.